molecular formula C5H3BrClNO2 B2500429 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid CAS No. 1118787-53-3

4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid

Cat. No.: B2500429
CAS No.: 1118787-53-3
M. Wt: 224.44
InChI Key: NDXMSHURLVCDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C5H3BrClNO2 and its molecular weight is 224.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrrole Derivatives : The synthesis of pyrrole derivatives, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, is an important aspect of research. These compounds are key intermediates in the production of insecticides like chlorantraniliprole. The synthesis involves several steps, including nucleophilic substitution, cyclization, bromination, and hydrolysis, with an overall yield of around 41.3% (Niu Wen-bo, 2011).

  • Synthesis of Pyrrole-Based Analogs : The creation of pyrrole-based analogs of other compounds, such as nalidixic acid, demonstrates the versatility of pyrrole derivatives. One example is the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which have shown antibacterial activity in vitro (E. Toja et al., 1986).

  • Characterization of Pyrrole Compounds : The characterization of these compounds is crucial, typically involving techniques like 1H NMR and MS spectra. This process ensures the correct identification and purity of the synthesized compounds, as seen in studies involving the synthesis of various pyrrole compounds (Yuan Rong-xin, 2011).

Applications in Organic Chemistry

  • Use in Carbonylative Cyclization : Pyrrole derivatives are used in carbonylative cyclization reactions. For instance, β-bromo-α,β-unsaturated carboxylic acids can be carbonylatively cyclized with dimethylhydrazine under carbon monoxide pressure, a process catalyzed by palladium, to yield pyrrole diones (Yeon Kyu Bae & C. Cho, 2014).

  • Role in Copper-Catalyzed Reactions : Pyrrole-2-carboxylic acid has been found effective as a ligand in copper-catalyzed monoarylation of anilines with aryl iodides and bromides. This indicates the potential of pyrrole derivatives in facilitating complex organic reactions (Ryan A. Altman, K. Anderson, & S. Buchwald, 2008).

Biological and Medicinal Applications

  • Synthesis of Anticancer Polyenes : Pyrrole-2-carboxylic acid derivatives have been used in the biosynthesis of anticancer compounds. For instance, substituted pyrrole-2-carboxylates have been incorporated into fungal metabolites to yield novel derivatives with improved cytotoxicity against cancer cells (B. Clark et al., 2011).

  • Synthesis of Anti-inflammatory Compounds : The synthesis of 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have shown potential as anti-inflammatory and analgesic agents, highlights the medicinal applications of pyrrole derivatives (J. Muchowski et al., 1985).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Users are advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Mechanism of Action

The properties and activities of pyrrole derivatives can vary widely depending on the substituents attached to the pyrrole ring. For example, some pyrrole derivatives are used in the development of pharmaceuticals due to their diverse biological activities .

As for the environmental factors, the stability and efficacy of a compound can be influenced by factors such as temperature, pH, and light exposure. For instance, the storage temperature for “4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid” is recommended to be normal .

Properties

IUPAC Name

4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXMSHURLVCDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Br)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118787-53-3
Record name 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.